3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide
Overview
Description
“3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide” is a chemical compound with the molecular formula C6 H11 Br O2 S . It is related to the class of compounds known as thiophenes, which are aromatic compounds containing a ring of four carbon atoms and one sulfur atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, a key intermediate of Elobixibat hydrate, was achieved from 6-methoxybenzo[d]thiazol-2-amine and 2-(bromomethyl)-2-butylhexanoic acid as the key starting materials via five simple steps including hydrolysis, substitution, condensation, bromination, and aromatic amidation under microwave conditions .Scientific Research Applications
PI3Kδ Inhibitors
The compound has been used in the synthesis of novel 2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide derivatives as PI3Kδ inhibitors . These inhibitors have potential applications in cancer treatment .
Anti-HIV Activity
1,1-dioxido-1,2-thiazinan-1,6-naphthyridine, a derivative of thiazinanes, has shown to have anti-HIV activity . This suggests that “3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide” could potentially be used in the development of anti-AIDS treatments .
Analgesic Activity
Certain derivatives of thiazinanes have shown analgesic activity . This opens up the possibility of using “3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide” in the development of pain relief medications .
Antibiotic Applications
Cephradine, a well-known antibiotic containing a 1,3-thiazine skeleton, suggests potential antibiotic applications of “3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide” and its derivatives .
Anticoagulant Applications
Chlormezanone, a derivative of thiazinanes, has been used as an anticoagulant . This suggests that “3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide” could potentially be used in the development of anticoagulant drugs .
Synthesis of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives
“3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide” can be used in the synthesis of 1,2,3-Benzothiadiazine 1,1-Dioxide derivatives . These derivatives have a wide range of applications in medicinal chemistry .
properties
IUPAC Name |
3-(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2S/c6-3-5-1-2-9(7,8)4-5/h1H,2-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRRQSOMYYJAFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1(=O)=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067633 | |
Record name | Thiophene, 3-(bromomethyl)-2,5-dihydro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide | |
CAS RN |
31554-48-0 | |
Record name | Thiophene, 3-(bromomethyl)-2,5-dihydro-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31554-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene, 3-(bromomethyl)-2,5-dihydro-, 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031554480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, 3-(bromomethyl)-2,5-dihydro-, 1,1-dioxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiophene, 3-(bromomethyl)-2,5-dihydro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structure of 3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide?
A1: While the provided research article [] focuses on the synthesis of 3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide and doesn't delve into its detailed characterization, we can infer some structural information from its name.
Q2: What are the potential applications of 3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide?
A2: The research article [] primarily focuses on the synthesis of this compound, highlighting its potential use as a versatile building block in organic synthesis. The presence of the bromomethyl group allows for various chemical transformations, potentially leading to more complex molecules with desired properties. Further research is needed to explore its specific applications in various fields.
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